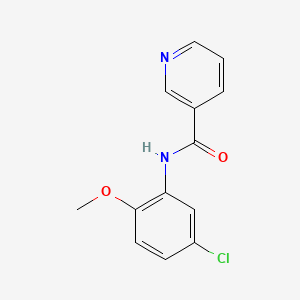

N-(5-chloro-2-methoxyphenyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-chloro-2-methoxyphenyl)nicotinamide” is a chemical compound . It is a derivative of nicotinamide, which is also known as vitamin B3 and a component of nicotinamide adenine dinucleotide (NAD) .

Synthesis Analysis

The synthesis of nicotinamide derivatives, including “N-(5-chloro-2-methoxyphenyl)nicotinamide”, often involves the condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines .Molecular Structure Analysis

The molecular structure of “N-(5-chloro-2-methoxyphenyl)nicotinamide” can be analyzed using various spectral techniques such as IR, 1H-NMR, 13C-NMR, and MS . The compounds are also investigated computationally .Aplicaciones Científicas De Investigación

- ND4 exhibits antibacterial properties, making it effective against various bacterial strains. Notably, it has been identified as a potent inhibitor candidate against Enterococcus faecalis .

- Nicotinamide derivatives, including ND4, have been explored for their therapeutic potential. ND4’s oral bioavailability and robust inhibition of tissue-nonspecific alkaline phosphatase (TNAP) make it a candidate for treating certain conditions .

- Organic NLO crystals have gained attention for their applications in frequency conversion, laser technology, and optical data storage. ND4’s crystal structure and electronic properties may contribute to its NLO behavior .

- ND4’s structural features make it relevant to molecular recognition studies. Researchers have explored its interactions with metal ions, which could have implications in fields such as catalysis and magnetism .

Antibacterial Activity

Nicotinamide Derivatives in Medicine

Optical Properties and Nonlinear Optical (NLO) Applications

Molecular Recognition and Ion Complexes

Cosmetic and Dermatological Applications

Mecanismo De Acción

Target of Action

N-(5-chloro-2-methoxyphenyl)nicotinamide is a derivative of nicotinamide . The primary target of this compound is Tissue-nonspecific Alkaline Phosphatase (TNAP) . TNAP is an ectoenzyme crucial for bone matrix mineralization via its ability to hydrolyze extracellular inorganic pyrophosphate (ePPi), a potent mineralization inhibitor, to phosphate (Pi) .

Mode of Action

The compound interacts with TNAP and inhibits its activity . By inhibiting TNAP, the compound affects the hydrolysis of ePPi, thereby influencing the ratio of Pi to ePPi . This interaction and the resulting changes play a significant role in the regulation of skeletal and dental calcification .

Biochemical Pathways

The inhibition of TNAP by N-(5-chloro-2-methoxyphenyl)nicotinamide affects the biochemical pathway involving the hydrolysis of ePPi to Pi . This pathway is crucial for normal skeletal and dental calcification. In other areas of the body, low ePPi levels can lead to the development of pathological soft-tissue calcification .

Result of Action

The inhibition of TNAP by N-(5-chloro-2-methoxyphenyl)nicotinamide can have several effects at the molecular and cellular levels. It can influence the process of bone matrix mineralization and potentially affect the development of pathological soft-tissue calcification .

Propiedades

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-18-12-5-4-10(14)7-11(12)16-13(17)9-3-2-6-15-8-9/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUDQCNVDCUVFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)pyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5631389.png)

![1-[(3-ethylisoxazol-5-yl)carbonyl]-4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidine](/img/structure/B5631399.png)

![3-(4-nitrobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5631401.png)

![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B5631402.png)

![(1R*,5R*)-6-(2,3-dimethoxybenzyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5631403.png)

![N-[2-(methylthio)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5631423.png)

![(3R*,4R*)-3-cyclobutyl-1-{[1-(2-methoxyethyl)-4-piperidinyl]carbonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5631439.png)

![N-{2-[4-(dimethylamino)phenyl]ethyl}-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5631440.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5631453.png)

![2-methyl-5-({3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B5631464.png)

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5631469.png)